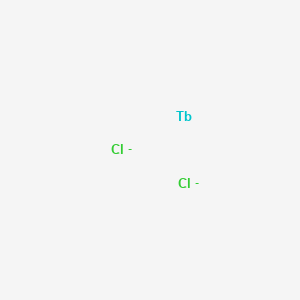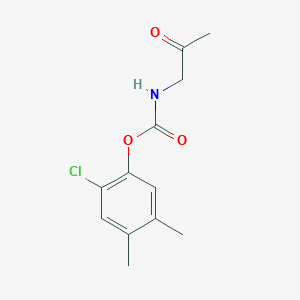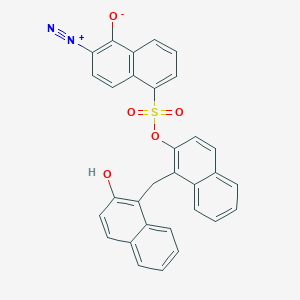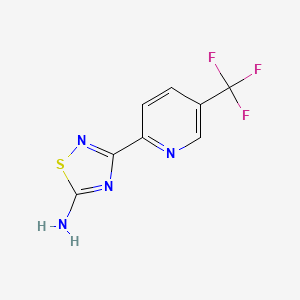![molecular formula C12H18N2O B13758604 [1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine CAS No. 54953-03-6](/img/structure/B13758604.png)
[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine: is an organic compound characterized by the presence of a hydrazine functional group attached to a methoxy-substituted phenyl ring and a dimethylpropylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine typically involves the reaction of 4-methoxybenzaldehyde with 2,2-dimethylpropylidenehydrazine under acidic conditions. The reaction is carried out in a solvent such as ethanol, and the mixture is heated to facilitate the formation of the desired hydrazone product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: [1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, [1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine is used as a building block for the synthesis of various heterocyclic compounds. It is also employed in the preparation of indole derivatives through cyclization reactions .
Biology and Medicine: Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of dyes, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of [1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence enzymatic activities and biochemical pathways. Additionally, the compound can undergo cyclization reactions to form biologically active heterocycles .
Vergleich Mit ähnlichen Verbindungen
4-Methoxyphenylhydrazine: Shares the methoxyphenyl group but lacks the dimethylpropylidene moiety.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains similar aromatic structures but with additional functional groups.
Uniqueness: [1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of the dimethylpropylidene moiety differentiates it from other hydrazine derivatives and contributes to its unique properties.
Eigenschaften
CAS-Nummer |
54953-03-6 |
|---|---|
Molekularformel |
C12H18N2O |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
[1-(4-methoxyphenyl)-2,2-dimethylpropylidene]hydrazine |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)11(14-13)9-5-7-10(15-4)8-6-9/h5-8H,13H2,1-4H3 |
InChI-Schlüssel |
SAOJIYINYDNITO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=NN)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




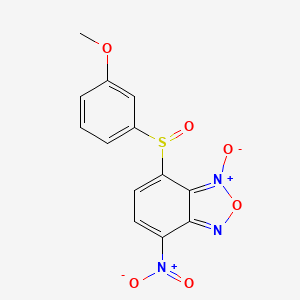

![4-[(Z)-(4-bromo-7-methoxy-2-oxo-1H-indol-3-ylidene)amino]oxybutanoic acid](/img/structure/B13758546.png)
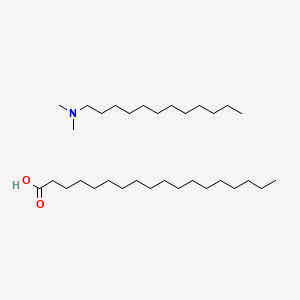
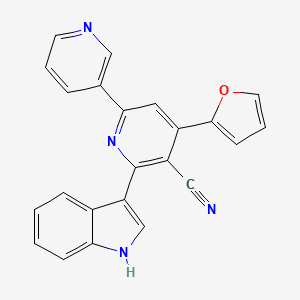

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13758567.png)

